molecular formula C12H14O2 B14118709 Methyl 3-cyclobutylbenzoate

Methyl 3-cyclobutylbenzoate

Cat. No.: B14118709
M. Wt: 190.24 g/mol
InChI Key: DKWNCAZGQHDQSD-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutylbenzoate is a benzoate ester featuring a cyclobutyl substituent at the meta position of the aromatic ring. Benzoate esters are widely studied for their roles in drug design, polymer additives, and fragrance industries due to tunable substituent effects .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 3-cyclobutylbenzoate

InChI

InChI=1S/C12H14O2/c1-14-12(13)11-7-3-6-10(8-11)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3

InChI Key

DKWNCAZGQHDQSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-cyclobutylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclobutylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-cyclobutylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclobutylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into specific binding sites, thereby exerting its effects .

Comparison with Similar Compounds

Research Findings and Discussion

  • Steric Effects : The cyclobutyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl) or planar aromatic groups. This reduces reactivity in nucleophilic acyl substitution but enhances thermal stability .
  • Electronic Effects: Electron-donating groups (e.g., amino in Methyl 3-(cyclobutylamino)benzoate) increase the electron density of the ester carbonyl, accelerating hydrolysis. In contrast, the cyclobutyl group’s inductive electron-withdrawing effect may slow hydrolysis .
  • Crystallographic Analysis : Tools like SHELX and Mercury (used in structural studies of similar esters) highlight the importance of crystal packing in determining melting points and solubility .

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